

Anavex 1-41: A Technical Guide to Muscarinic and Sigma Receptor Selectivity

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Compound of Interest

Compound Name: Anavex 1-41

Cat. No.: B13992962

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Introduction

Anavex 1-41, a tetrahydrofuran derivative, is a promising therapeutic candidate for neurodegenerative disorders, notably Alzheimer's disease.^{[1][2]} Its mechanism of action is distinguished by a multi-target engagement profile, primarily involving muscarinic acetylcholine receptors and the sigma-1 ($\sigma 1$) receptor.^{[1][3]} This dual activity is believed to confer both anti-amnesic and neuroprotective effects.^{[2][3][4]} This document provides a detailed technical overview of the receptor subtype selectivity of **Anavex 1-41**, presenting key binding affinity and functional data, outlining typical experimental protocols, and visualizing the compound's pharmacological relationships and associated cellular pathways.

Receptor Binding Affinity Profile

Anavex 1-41 demonstrates a distinct binding profile across the muscarinic receptor subtypes and a high affinity for the sigma-1 receptor. Competition binding assays have quantified its affinity (K_i), revealing a preference for the M1 muscarinic subtype over others and potent binding to the sigma-1 receptor, which is comparable to its M1 affinity. The compound is notably selective for the sigma-1 receptor over the sigma-2 subtype.^[5]

Table 1: **Anavex 1-41** Binding Affinities (K_i) for Muscarinic and Sigma Receptors

Receptor Subtype	Binding Affinity (Ki) in nM
Muscarinic M1	18.5[5]
Muscarinic M2	114[5]
Muscarinic M3	50[5]
Muscarinic M4	77[5]
Sigma-1 (σ 1)	44[5][6]
Sigma-2 (σ 2)	3900[5]

Data sourced from in vitro studies.[5]

The data clearly indicates the following rank order of binding potency: M1 > σ 1 > M3 > M4 > M2 >> σ 2.

Functional Activity Profile

Beyond binding, functional assays have characterized **Anavex 1-41** as a mixed agonist/antagonist at muscarinic receptors. It acts as an agonist at the M1 receptor while antagonizing M2 and M3 subtypes.[5] This mixed functionality is a key aspect of its pharmacological profile, potentially offering cognitive enhancement via M1 agonism while mitigating side effects associated with non-selective muscarinic activation.

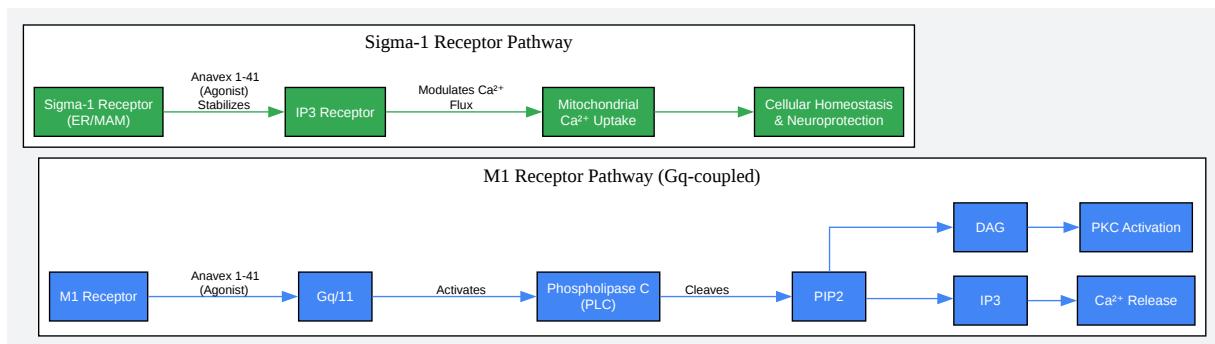
Table 2: **Anavex 1-41** Functional Activity at Muscarinic Receptors

Receptor Subtype	Functional Activity	Median Efficacy
Muscarinic M1	Agonist	1 μ M[5]
Muscarinic M2	Antagonist	1 μ M[5]
Muscarinic M3	Antagonist	0.3 μ M[5]

Data sourced from functional tests in rabbit vas deferens, guinea-pig atria, and ileum.[5]

Signaling Pathways and Pharmacological Profile

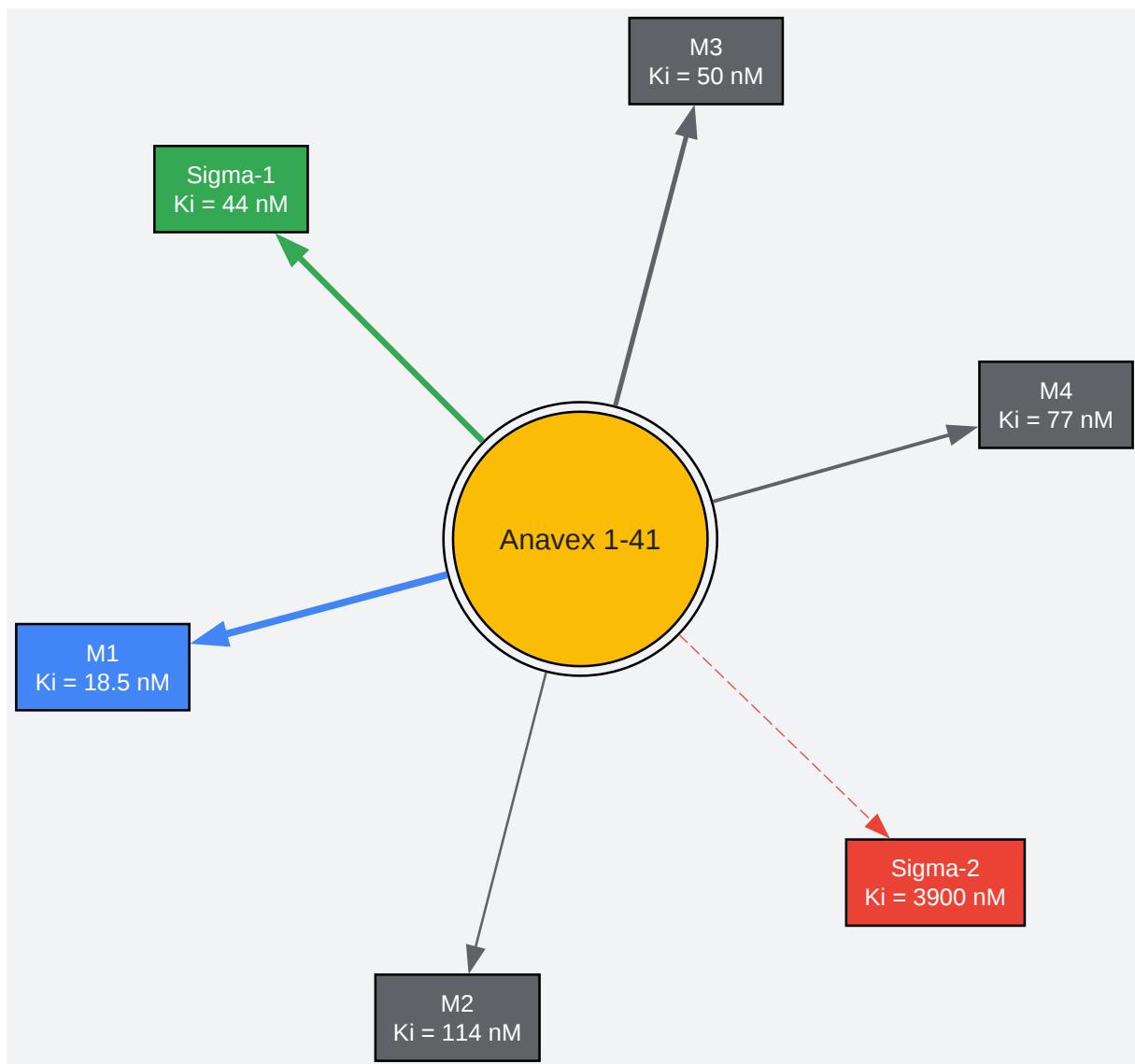
Anavex 1-41's engagement with M1 and sigma-1 receptors initiates distinct downstream signaling cascades crucial to its therapeutic effects. The M1 receptor typically couples to Gq/11 proteins, while the sigma-1 receptor, an intracellular chaperone protein, modulates calcium signaling between the endoplasmic reticulum and mitochondria.

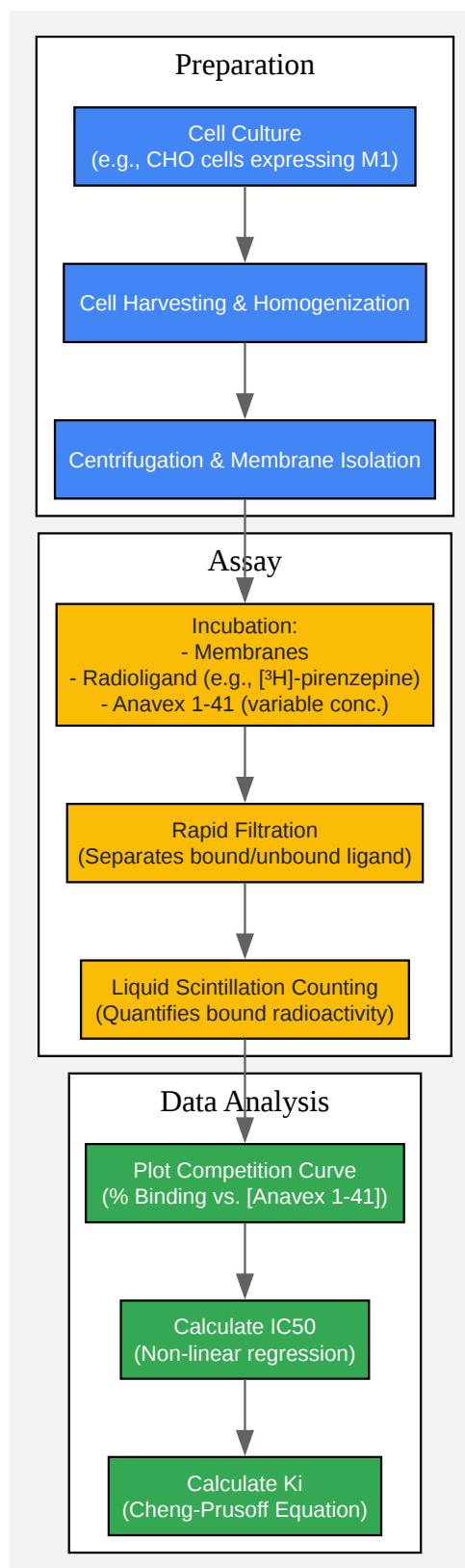


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Anavex 1-41 Signal Transduction Pathways.

The following diagram illustrates the binding affinity relationship of **Anavex 1-41** with its primary molecular targets, highlighting its selectivity profile.



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